XK469

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

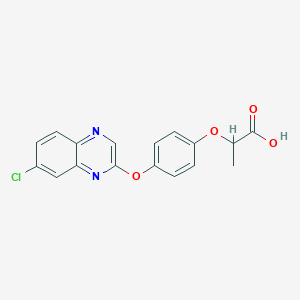

XK469, químicamente conocido como ácido 2-[4-(7-cloro-2-quinoxalinil)oxifenoxi]propiónico, es un derivado sintético de ácido fenoxipropiónico quinoxalínico. Inicialmente se desarrolló como un inhibidor selectivo de la topoisomerasa IIβ, una enzima involucrada en la replicación y reparación del ADN. This compound ha mostrado una actividad anticancerígena prometedora, particularmente contra tumores sólidos y células cancerosas multirresistentes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

XK469 se sintetiza a través de un proceso de múltiples pasos a partir de materiales de partida disponibles comercialmente.

Métodos de Producción Industrial

La producción industrial de this compound implica la optimización de la ruta sintética para lograr un alto rendimiento y pureza. Esto incluye el control de las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción. El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para garantizar que cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

XK469 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados de N-óxido de quinoxalina.

Reducción: La reducción de this compound puede conducir a la formación de derivados de dihidroquinoxalina.

Sustitución: El sustituyente cloro en la posición 7 se puede sustituir con otros nucleófilos para formar varios análogos

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los nucleófilos como aminas, tioles y alcóxidos se pueden utilizar en condiciones básicas

Principales Productos Formados

Oxidación: Derivados de N-óxido de quinoxalina.

Reducción: Derivados de dihidroquinoxalina.

Sustitución: Varios análogos con diferentes sustituyentes en la posición 7

Aplicaciones Científicas De Investigación

Mecanismo De Acción

XK469 ejerce sus efectos principalmente inhibiendo la topoisomerasa IIβ. Esta enzima es crucial para la replicación y reparación del ADN, y su inhibición conduce a la acumulación de daño en el ADN y al arresto del ciclo celular. This compound induce el arresto del ciclo celular G2-M a través de vías dependientes e independientes de p53. También activa la vía de señalización Fas, lo que lleva a la apoptosis .

Comparación Con Compuestos Similares

Compuestos Similares

Camptotecina: Otro inhibidor de topoisomerasa con un mecanismo de acción diferente y mayor toxicidad en comparación con XK469.

Singularidad de this compound

This compound es único debido a su inhibición selectiva de la topoisomerasa IIβ y su actividad contra tumores multirresistentes. También tiene un perfil de toxicidad más bajo en comparación con otros inhibidores de topoisomerasa, lo que lo convierte en un candidato prometedor para su posterior desarrollo como agente anticancerígeno .

Actividad Biológica

XK469, a member of the quinoxaline family, is recognized for its selective inhibition of topoisomerase IIβ, a critical enzyme involved in DNA replication and repair. This compound has garnered attention due to its potential as an antineoplastic agent, particularly in the context of treating various solid tumors and mitigating cardiotoxicity associated with anthracycline chemotherapy.

This compound exerts its biological effects primarily through the inhibition of topoisomerase II. This enzyme facilitates the unwinding and separation of DNA strands during replication. By inhibiting this process, this compound can induce DNA damage, leading to apoptosis in cancer cells. The selectivity for topoisomerase IIβ over topoisomerase IIα is particularly noteworthy, as it may reduce side effects typically associated with broader topoisomerase inhibitors.

Antitumor Activity

This compound has demonstrated significant antitumor activity across various cancer cell lines and animal models. Key findings include:

- Cell Line Sensitivity : Studies show that this compound is effective against murine solid tumors such as colon 38, pancreatic 03, and mammary 16/C models .

- Cytotoxicity : In vitro assays indicate that this compound exhibits potent cytotoxic effects, with IC50 values suggesting effective concentrations for inducing cell death in cancerous cells .

Cardioprotective Potential

Research into the cardioprotective properties of this compound has yielded mixed results:

- In neonatal rat cardiomyocytes, this compound was initially shown to prevent daunorubicin-induced toxicity without compromising its antiproliferative effects on leukemic cells . However, prolonged exposure led to significant toxicity in these cardiomyocytes.

- In vivo studies involving rabbits indicated that while this compound could mitigate some aspects of daunorubicin-induced cardiac damage, it ultimately failed to provide substantial cardioprotection in both acute and chronic settings .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals a long half-life of approximately 63 hours, allowing for sustained plasma concentrations that can reach up to 292.3 µg/ml (approximately 797 µM) during treatment . This prolonged exposure may enhance its therapeutic efficacy but also raises concerns regarding potential cumulative toxicity.

Case Studies

Several clinical trials have been conducted to evaluate the efficacy and safety of this compound:

- Phase I Trials : Initial studies reported limited anticancer activity alongside significant bone marrow toxicity at higher doses. These findings necessitated careful dose management when considering this compound for clinical use .

- Combination Therapies : Investigations into combining this compound with other chemotherapeutic agents have suggested potential synergistic effects, although further research is required to optimize such combinations .

Summary of Findings

| Aspect | Details |

|---|---|

| Mechanism | Selective inhibition of topoisomerase IIβ |

| Antitumor Activity | Effective against various solid tumors; cytotoxic in vitro |

| Cardioprotective Effects | Initial protective effects observed; significant toxicity with prolonged use |

| Pharmacokinetics | Long half-life (63 hours); high plasma concentrations possible |

| Clinical Trials | Limited anticancer activity; notable bone marrow toxicity |

Propiedades

Número CAS |

157435-10-4 |

|---|---|

Fórmula molecular |

C17H13ClN2O4 |

Peso molecular |

344.7 g/mol |

Nombre IUPAC |

2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid |

InChI |

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22) |

Clave InChI |

NUQZXROIVGBRGR-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |

SMILES canónico |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |

Key on ui other cas no. |

157542-92-2 157435-10-4 |

Sinónimos |

NSC-697887 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.